molecular formula C16H20N2 B1203034 3,3',5,5'-Tetramethylbenzidine CAS No. 54827-17-7

3,3',5,5'-Tetramethylbenzidine

Cat. No.: B1203034
CAS No.: 54827-17-7
M. Wt: 240.34 g/mol
InChI Key: UAIUNKRWKOVEES-UHFFFAOYSA-N
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Description

3,3',5,5'-Tetramethylbenzidine (TMB) is a chromogenic substrate widely used in colorimetric assays, particularly in peroxidase (e.g., horseradish peroxidase, HRP)-based systems. TMB is oxidized by HRP in the presence of hydrogen peroxide (H₂O₂), producing a blue charge-transfer complex (λₐ = 370 nm and 652 nm) that transitions to yellow (λₐ = 450 nm) upon acidification .

Preparation Methods

Industrial Synthesis via Azobenzene Intermediate

The most efficient and scalable method for TMB synthesis involves a two-step process starting from 2,6-dimethylaniline. This approach, detailed in a patent by CN108997139B, achieves high yields (>95%) under mild conditions .

Oxidation of 2,6-Dimethylaniline to 2,2',6,6'-Tetramethylazobenzene

In the first step, 2,6-dimethylaniline is oxidized using potassium permanganate (KMnO₄) in ethyl acetate. The reaction proceeds via a radical coupling mechanism, forming the azobenzene intermediate .

Reaction Conditions:

  • Molar Ratio: 1:1–1:2 (2,6-dimethylaniline : KMnO₄)

  • Temperature: 10–50°C

  • Solvent: Ethyl acetate

  • Reaction Time: 24 hours

Example Protocol (Patent CN108997139B):

ComponentQuantityMolar Ratio
2,6-Dimethylaniline121 g (1 mol)1
Potassium Permanganate237 g (1.5 mol)1.5
Ethyl Acetate1000 mL

After stirring at room temperature for 24 hours, the mixture is filtered, and the filtrate is concentrated to yield 114 g (95.8%) of 2,2',6,6'-tetramethylazobenzene as a crystalline solid .

Reduction and Rearrangement to TMB

The azobenzene intermediate undergoes reductive cleavage using zinc powder and hydrochloric acid, followed by a benzidine rearrangement. This step converts the azobenzene into TMB .

Reaction Conditions:

  • Molar Ratio: 1:3:2 (azobenzene : HCl : Zn)

  • HCl Concentration: 6–12 M

  • Temperature: Room temperature

  • Solvent: Ethyl acetate

Example Protocol:

ComponentQuantityMolar Ratio
2,2',6,6'-Tetramethylazobenzene95.2 g (0.4 mol)1
6 M Hydrochloric Acid200 mL (1.2 mol)3
Zinc Powder52 g (0.8 mol)2

The reaction mixture turns colorless within hours, and after neutralization with NaOH, the organic layer is dried and concentrated to yield 92 g (96%) of TMB .

Synthesis of this compound Hydrochloride

TMB is often stabilized as its hydrochloride salt for commercial applications. The salt is formed by treating TMB with concentrated hydrochloric acid in an organic solvent .

Procedure:

  • Dissolve TMB in ethyl acetate or dichloromethane.

  • Slowly add 25–38% concentrated HCl while stirring.

  • Filter and recrystallize the precipitate from water.

Example (Patent CN108997139B):

ComponentQuantityYield
TMB120 g (0.5 mol)85%
30% HCl120 mL

The process yields 133 g of TMB hydrochloride as a white crystalline solid .

Critical Analysis of Synthetic Parameters

Solvent Selection

Ethyl acetate is preferred due to its polarity, which facilitates the dissolution of intermediates while avoiding side reactions. Alternatives like dichloromethane show comparable efficiency but pose greater environmental concerns .

Oxidizing Agent Efficiency

Potassium permanganate outperforms alternatives (e.g., FeCl₃) in selectivity and yield. Excess KMnO₄ (1.5–2 mol equivalents) ensures complete oxidation without over-oxidizing the product .

Zinc Powder Purity

Technical-grade zinc (≥95% purity) suffices, but higher purity (>98%) reduces byproducts during reduction. Particle size (50–100 µm) optimizes surface area for reaction efficiency .

Comparative Data of Synthetic Methods

Table 1: Yield Optimization in Azobenzene Synthesis

KMnO₄ EquivalentsTemperature (°C)Yield (%)
1.52595.8
2.02597.5
1.54093.2

Table 2: Hydrochloride Salt Crystallization Efficiency

SolventHCl ConcentrationYield (%)
Ethyl Acetate30%85
Dichloromethane37%85

Industrial-Scale Production Insights

Large-scale reactors (2,000–5,000 L) employ jacketed vessels for temperature control. Automated pH monitoring ensures consistent yields during neutralization steps. Post-synthesis, TMB is purified via recrystallization from n-heptane, achieving ≥99% purity for analytical applications .

Chemical Reactions Analysis

Types of Reactions

3,3’,5,5’-Tetramethylbenzidine undergoes several types of chemical reactions, including oxidation and reduction. It acts as a hydrogen donor for the reduction of hydrogen peroxide to water by peroxidase enzymes such as horseradish peroxidase .

Common Reagents and Conditions

Major Products

Scientific Research Applications

3,3’,5,5’-Tetramethylbenzidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3’,5,5’-Tetramethylbenzidine involves its oxidation by peroxidase enzymes. TMB acts as a reducing co-substrate, undergoing one-electron oxidation to form a radical cation. This radical cation forms a charge transfer complex with the unoxidized compound, which absorbs light at 652 nm. The fully oxidized form, diimine, absorbs light at 450 nm .

Comparison with Similar Compounds

Parent Compound: Benzidine

Parameter Benzidine TMB
Carcinogenicity Carcinogenic (classified as Group 1 by IARC) Non-carcinogenic due to steric hindrance from methyl groups
Sensitivity Low (baseline for comparison) 7× higher sensitivity in hemoglobin assays
Colorimetric Output Less distinct, prone to interference Sharp absorbance peaks at 370/652 nm; minimal matrix interference
Regulatory Status Restricted in clinical labs Approved for routine diagnostics

Other Benzidine Derivatives

Ortho-Phenylenediamine (OPD)

  • Colorimetric Output : Oxidizes to yellow (λₐ = 450 nm), but lacks the dual-wavelength clarity of TMB .
  • Stability: Oxidized product is less stable, leading to higher background noise .
  • Safety : Less toxic than benzidine but inferior to TMB in sensitivity and safety .

2,2'-Azino-bis(3-ethylbenzthiazoline-6-sulfonic acid) (ABTS)

  • Colorimetric Output : Green product (λₐ = 405 nm), but lower molar extinction coefficient compared to TMB .
  • Interference : Susceptible to interference in biological matrices (e.g., plasma proteins) .

Synthesized Benzidine Derivatives

A 2020 study compared TMB with nine derivatives, including 4-methoxy-TMB and 2-methoxy-2-methyl-TMB . Key findings:

  • Sensitivity : TMB showed the highest molar absorptivity (ε = 39,000 M⁻¹cm⁻¹ vs. <25,000 for others) .
  • Color Purity : TMB’s blue product exhibits minimal spectral overlap, unlike derivatives with methoxy groups, which produce mixed hues .
  • Stability : TMB’s oxidation product remains stable for >30 minutes, while others degrade rapidly .

Substrates in Nanozyme Systems

Substrate Nanozyme Example Performance vs. TMB
TMB Prussian blue, AuNPs Linear response (R² > 0.99) in myeloperoxidase and Pb²⁺ assays
DAB Fe₃O₄ nanoparticles Lower sensitivity; precipitates cause turbidity
OPD MnO₂ nanosheets Yellow product complicates multicolor detection

Research Findings and Data Tables

Table 1: Kinetic Parameters of TMB vs. Competing Substrates

Substrate Km (μM) with HRP Vmax (μM/s) Color Output
TMB 43 ± 5 2.1 ± 0.3 Blue → Yellow
OPD 120 ± 10 1.5 ± 0.2 Yellow
ABTS 89 ± 8 1.8 ± 0.2 Green
Benzidine N/A (unsafe) N/A Variable

Data compiled from

Biological Activity

3,3',5,5'-Tetramethylbenzidine (TMB) is a synthetic organic compound widely used as a chromogenic substrate in various biochemical assays, particularly in immunohistochemistry and enzyme-linked immunosorbent assays (ELISA). Its primary function is to act as a hydrogen donor in redox reactions catalyzed by peroxidases, leading to a colorimetric change that can be quantitatively measured.

  • Molecular Formula : C16H20N2
  • Molecular Weight : 240.34 g/mol
  • CAS Number : 54827-17-7
  • Appearance : White solid that forms a pale blue-green solution when dissolved.

TMB undergoes oxidation in the presence of hydrogen peroxide and peroxidase enzymes, such as horseradish peroxidase. The reaction produces a blue-colored diimine-diamine complex, which can be measured spectrophotometrically. The absorbance peaks at 370 nm and 655 nm during the reaction, and upon stopping the reaction with sulfuric acid, the solution turns yellow with a peak absorbance at 450 nm.

Reaction Equation

The general reaction can be summarized as follows:

TMB+H2O2HRPOxidized TMB+H2O\text{TMB}+\text{H}_2\text{O}_2\xrightarrow{\text{HRP}}\text{Oxidized TMB}+\text{H}_2\text{O}

Enzymatic Assays

TMB is primarily utilized in assays involving peroxidases. It serves as an indicator for enzymatic activity due to its colorimetric properties. The intensity of the blue color correlates with the concentration of the enzyme present, allowing for quantitative analysis.

Safety and Toxicity

TMB is generally considered safer than its predecessors, such as benzidine, which are known carcinogens. Studies indicate that TMB is not mutagenic according to the Ames test and did not induce tumor formation in animal studies . However, it is photosensitive and should be stored away from light to prevent degradation.

Case Studies and Research Findings

  • Detection of Hematuria : TMB has been effectively used to detect hemoglobin in urine samples. In clinical settings, it turns blue upon contact with hemoglobin, providing a rapid diagnostic tool for hematuria .
  • Stability Studies : Research has shown that TMB solutions can be stabilized using various solvents to enhance their shelf-life and performance in assays .
  • Oxidation Mechanisms : Recent studies have explored the detailed kinetics of TMB oxidation by peroxidases, revealing insights into how structural modifications can affect its reactivity and stability .

Applications in Research

TMB's versatility makes it suitable for various applications beyond traditional assays:

  • Immunoassays : Used extensively in ELISA protocols for the detection of proteins and antibodies.
  • Western Blotting : Acts as a substrate for visualizing proteins after gel electrophoresis.
  • Environmental Monitoring : Employed in assessing microbial activity and the effectiveness of sanitizers under various conditions .

Comparison Table of TMB Applications

ApplicationDescriptionKey Benefits
ELISAQuantitative detection of antigens/antibodiesHigh sensitivity and specificity
ImmunohistochemistryVisualizing protein expression in tissuesClear colorimetric results
Environmental TestingMonitoring microbial activityRapid results

Q & A

Basic Research Questions

Q. What are the standard protocols for preparing TMB as a chromogenic substrate in peroxidase-based assays?

  • Methodological Answer : TMB is typically prepared as a stock solution in DMSO (10 mg/mL or 41.6 mM). For working solutions, dilute the stock in a buffered system (e.g., citrate-phosphate buffer, pH 5.0–6.0) and add 0.002% (v/v) H2O2 immediately before use. The reaction can be stopped with 2 M sulfuric acid, shifting the absorbance peak to 450 nm for enhanced sensitivity. Hydrochloride salts of TMB are water-soluble and preferred for direct aqueous applications .

Q. Why is TMB preferred over carcinogenic benzidine derivatives in colorimetric assays?

  • Methodological Answer : TMB’s tetra-methyl substitution reduces carcinogenicity (Ames test-negative) while maintaining high sensitivity. Compared to benzidine, TMB produces stable oxidation products with superior color purity (blue-to-yellow transition) and minimal interference from calcium/magnesium ions in aqueous systems. This makes it suitable for clinical diagnostics and environmental monitoring .

Q. What are the primary applications of TMB in biochemical research?

  • Methodological Answer : TMB is widely used as a peroxidase substrate in ELISA, immunohistochemistry, and immunoblotting. It also serves as a chromogen for detecting reactive oxygen species (ROS), hydrogen peroxide, and chlorine in water. Recent applications include photothermal sensing (e.g., CoOOH nanozyme-mediated systems) and glutathione detection via chitosan-H2O2-TMB reaction cascades .

Advanced Research Questions

Q. How can researchers optimize TMB incubation time in nanoparticle-catalyzed oxidation reactions?

  • Methodological Answer : Incubation time impacts nanozyme activity and signal linearity. For silver nanoparticle-catalyzed TMB oxidation, perform kinetic studies by measuring absorbance (370 nm or 650 nm) at intervals (e.g., 0–30 minutes). Use Michaelis-Menten kinetics to determine optimal time for maximal reaction velocity (Vmax) and minimal background noise. Adjust based on nanoparticle size, surface charge, and H2O2 concentration .

Q. How to resolve contradictory data in TMB-based assays caused by environmental factors?

  • Methodological Answer : Contradictions may arise from pH variations, ionic strength, or interfering substances (e.g., ascorbic acid). Validate assays by:

  • Standardizing buffer pH (5.0–6.0 for citrate-phosphate systems).
  • Including negative controls (e.g., H2O2-free or enzyme-inhibited samples).
  • Using chelating agents (e.g., EDTA) to mitigate metal ion interference.
    Cross-validate with alternative substrates (e.g., ABTS) to isolate TMB-specific artifacts .

Q. What strategies enhance TMB’s stability and sensitivity in long-term storage?

  • Methodological Answer : Store TMB stock solutions in DMSO at -20°C in 1–2 mL aliquots to prevent freeze-thaw degradation. For hydrochloride salts, store desiccated at 2–8°C. Monitor oxidation by checking for color changes (yellowing indicates degradation). Pre-mix H2O2 only before use to minimize autoxidation .

Q. How does TMB’s molecular structure influence its performance as a chromogenic substrate?

  • Methodological Answer : TMB’s symmetrical tetra-methyl groups stabilize the radical cation intermediate during peroxidase-mediated oxidation, yielding a distinct absorbance peak at 370 nm. Comparative studies with substituted benzidines (e.g., 4OCH3, 2OCH32CH3) confirm TMB’s superior sensitivity, color purity, and oxidation product stability, attributed to steric and electronic effects .

Q. Can TMB be adapted for real-time, in situ monitoring of enzymatic activity?

  • Methodological Answer : Yes. TMB’s soluble oxidation product allows kinetic monitoring via spectrophotometry. For in situ applications (e.g., bioimaging), encapsulate TMB in nanoparticles or hydrogels to localize signal generation. Pair with near-infrared probes or surface-enhanced Raman spectroscopy (SERS) for multiplexed detection .

Q. Safety and Compliance

Q. What safety precautions are essential when handling TMB?

  • Methodological Answer : Although TMB is non-carcinogenic, avoid inhalation and dermal contact. Use PPE (gloves, lab coat) and work in a fume hood. Dispose of waste via authorized landfills, puncturing containers to prevent reuse. Follow local regulations for benzidine-related compounds, as ecotoxicity data are limited .

Properties

IUPAC Name

4-(4-amino-3,5-dimethylphenyl)-2,6-dimethylaniline
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InChI

InChI=1S/C16H20N2/c1-9-5-13(6-10(2)15(9)17)14-7-11(3)16(18)12(4)8-14/h5-8H,17-18H2,1-4H3
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InChI Key

UAIUNKRWKOVEES-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC(=CC(=C1N)C)C2=CC(=C(C(=C2)C)N)C
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Molecular Formula

C16H20N2
Record name 3,3',5,5'-TETRAMETHYLBENZIDINE
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DSSTOX Substance ID

DTXSID5026120
Record name 3,3',5,5'-Tetramethylbenzidine
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Molecular Weight

240.34 g/mol
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Physical Description

3,3',5,5'-tetramethylbenzidine appears as pale yellow crystals or off-white powder. (NTP, 1992), Pale yellow or off-white solid; [CAMEO] White or light yellow solid; [MSDSonline]
Record name 3,3',5,5'-TETRAMETHYLBENZIDINE
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Record name 3,3',5,5'-Tetramethylbenzidine
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992)
Record name 3,3',5,5'-TETRAMETHYLBENZIDINE
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Vapor Pressure

0.0000005 [mmHg]
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CAS No.

54827-17-7
Record name 3,3',5,5'-TETRAMETHYLBENZIDINE
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Record name 3,3′,5,5′-Tetramethylbenzidine
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Record name [1,1'-Biphenyl]-4,4'-diamine, 3,3',5,5'-tetramethyl-
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Melting Point

334 to 336 °F (NTP, 1992), 168.5 °C
Record name 3,3',5,5'-TETRAMETHYLBENZIDINE
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Synthesis routes and methods I

Procedure details

Compound 1a was prepared using the procedure described in P. Bamfield and P. M. Quan, Synthesis, 1978, 537 using 4-bromo-2,6-dimethylaniline (10.00 g, 50 mmol), CTAB (2.00 g, 5.5 mmol, 0.11 eq.), 5% palladium on charcoal (0.80 g, 50% paste), sodium hydroxide (21.1 ml, 8.0M, 0.169 mol) and sodium formate (2×3.40 g, 100 mmol, 2 eq.) in water (30 ml).
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Synthesis routes and methods II

Procedure details

4-Bromo-2,6-dimethylaniline (24.0 parts), 3% palladium on charcoal (50% paste; 2.0 parts), cetyltrimethylammonium bromide (4.0 parts), sodium hydroxide liquor (32%; 13.5 parts), sodium formate (6.8 parts) in water (60 parts) are stirred at the boil under reflux for 3 hours. Sodium formate (6.8 parts is then added and the mixture boiled for 3 hours when a further charge of sodium formate (6.8 parts) is made. The reaction mixture is then held at the boil under reflux for a further 23 hours. The mixture is then steam distilled and from the distillate 2.2 parts (18.2%) of 2,6-dimethylaniline is recovered by extraction with ether. The reaction mixture after steam distillation is cooled to room temperature and then filtered. The residue is extracted continuously with methanol (60 parts) for 5 hours and then the extract cooled. The colourless crystalline precipitate is filtered off and dried to give 7.7 parts (63.3%) of 3,3',5,5'-tetramethyl benzidine.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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